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Introduction

Chitin, a polymer of 3-1,4-N-acetyl-D-glucosamine, is the second most abundant
polysaccharide in nature after cellulose. It is a primary structural component of fungal cell walls,
the exoskeletons of arthropods, and the cuticles of insects.[1] Chitinases (EC 3.2.1.14) are
glycosyl hydrolase enzymes that catalyze the degradation of chitin by hydrolyzing the (-1,4-
glycosidic bonds, releasing N-acetyl-D-glucosamine (NAG) monomers and oligomers.[2][3] Due
to their ability to degrade chitin, these enzymes have significant applications in various fields,
including agriculture for the biocontrol of fungal phytopathogens, medicine for developing
antifungal agents, and biotechnology for the bioconversion of chitinous waste.[1]

Measuring chitinase activity is crucial for screening potent chitinase-producing organisms,
characterizing enzyme properties, and evaluating the efficacy of potential inhibitors in drug
discovery programs.[4][5] The 3,5-Dinitrosalicylic acid (DNS) method is a widely used, simple,
and cost-effective colorimetric technique for determining chitinase activity.[4][6] The assay
guantifies the amount of reducing sugars, such as NAG, released from the enzymatic
hydrolysis of chitin.[7][8] In an alkaline environment and upon heating, the free carbonyl group
of the reducing sugar reduces the yellow-colored 3,5-dinitrosalicylic acid to a reddish-orange
colored 3-amino-5-nitrosalicylic acid.[7][8][9] The intensity of the resulting color, measured
spectrophotometrically at approximately 540 nm, is directly proportional to the concentration of
the reducing sugars liberated by the enzyme.[6][8]
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Principle of the DNS Method

The chitinase enzyme acts on the chitin substrate, breaking it down into smaller, soluble chito-
oligosaccharides and N-acetyl-D-glucosamine (NAG) monomers. These products possess a
free aldehyde or ketone group, making them reducing sugars. The DNS reagent is then used to

guantify these reducing sugars.

Step 1: Enzymatic Hydrolysis

Chitin
(Polymer Substrate)

Chitinase

y
N-Acetyl-D-glucosamine
(Reducing Sugar Product)

Product is Quantified

Step 2: Colorimetric Detection

3,5-Dinitrosalicylic Acid
(DNS Reagent - Yellow)

Reduction Reaction
(Hegt, Alkaline Conditions)

A

3-Amino-5-nitrosalicylic Acid

(Orange-Red Product)
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Caption: Principle of the chitinase assay using the DNS method.

Experimental Protocols
Preparation of Reagents

a) Colloidal Chitin (1% w/v) Colloidal chitin is preferred over powdered chitin as it provides a
larger surface area for enzymatic action.

e Slowly add 5 g of practical grade chitin powder to 40 mL of concentrated HCI with vigorous
stirring.[4]

» Continue stirring at room temperature for 3 hours to dissolve the chitin.[4]
o Store the solution at 4°C overnight.

» Precipitate the chitin by slowly adding the solution to 250 mL of 50% ethanol with constant,
vigorous stirring.[4]

e Centrifuge the suspension at 10,000 rpm for 20 minutes.[4]

o Discard the supernatant and wash the chitin pellet repeatedly with sterile distilled water until
the pH of the suspension becomes neutral (pH ~7.0).[4]

o Resuspend the final pellet in a suitable buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.5) to
a final concentration of 1% (w/v). Store at 4°C.

b) DNS Reagent

e Solution A: Dissolve 2 g of 3,5-dinitrosalicylic acid in 40 mL of 2 M NaOH by gently warming
and stirring.[10]

e Solution B: Dissolve 60 g of Sodium Potassium Tartrate (Rochelle salt) in 100 mL of warm
distilled water.[10]

e Slowly mix Solution A and Solution B with constant stirring.
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o Make up the final volume to 200 mL with distilled water.[10]

o Store the reagent in a dark, amber-colored bottle at room temperature. The reagent is stable
for several months.[9]

c) N-Acetyl-D-glucosamine (NAG) Standard Stock Solution (1 mg/mL)
o Accurately weigh 100 mg of N-acetyl-D-glucosamine.
e Dissolve it in 100 mL of distilled water to get a 1 mg/mL stock solution.

e Store at 4°C.

Protocol: N-Acetyl-D-glucosamine Standard Curve

This curve is essential to correlate absorbance values with the concentration of reducing
sugars produced.

o Prepare a series of dilutions from the NAG stock solution (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, and
1.0 mg/mL) in distilled water.

 In separate, labeled test tubes, add 1.0 mL of each NAG dilution.

e Add 2.0 mL of DNS reagent to each tube.[4]

e Mix the contents well and place the tubes in a boiling water bath for 10 minutes.[4]
e Cool the tubes to room temperature under running tap water.

e Add 6 mL of distilled water to each tube and mix.[4]

e Measure the absorbance of each solution at 540 nm using a spectrophotometer, using the '0’
concentration tube as the blank.

e Plot a graph of Absorbance at 540 nm (Y-axis) versus NAG concentration in mg/mL (X-axis).

Table 1: Example Data for NAG Standard Curve
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NAG

. Volume of Volume of Absorbance at
Tube No. Concentration
NAG (mL) Water (mL) 540 nm
(mg/mL)

1 0.0 0.0 1.0 0.000
2 0.1 0.1 0.9 0.152
3 0.2 0.2 0.8 0.305
4 0.4 0.4 0.6 0.610
5 0.6 0.6 0.4 0.915
6 0.8 0.8 0.2 1.220
7 1.0 1.0 0.0 1.525

Protocol: Chitinase Activity Assay

This protocol measures the amount of reducing sugar released by the enzyme from the chitin
substrate.

» Reaction Setup: Prepare three sets of tubes: Test, Enzyme Blank, and Substrate Blank.

o Test Sample: Add 1.0 mL of enzyme solution (appropriately diluted) to 1.0 mL of 1%
colloidal chitin substrate.[4]

o Enzyme Blank: Add 1.0 mL of enzyme solution to 1.0 mL of buffer (instead of substrate).

o Substrate Blank: Add 1.0 mL of heat-inactivated enzyme (or buffer) to 1.0 mL of 1%
colloidal chitin substrate.

 Incubation: Incubate all tubes in a shaking water bath at a specific temperature (e.g., 37°C)
for a defined period (e.g., 30 minutes).[4]

» Stop Reaction: Terminate the enzymatic reaction by adding 2.0 mL of DNS reagent to each
tube.[4]

e Color Development: Mix well and heat the tubes in a boiling water bath for 10 minutes.[4]
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e Cooling and Dilution: Cool the tubes to room temperature and add 6 mL of distilled water.

» Centrifugation: Centrifuge the tubes at 5,000 x g for 10 minutes to pellet the insoluble chitin.
[10]

o Absorbance Measurement: Carefully transfer the supernatant to a cuvette and measure the
absorbance at 540 nm.

Workflow Diagram
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Assay Execution
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Caption: Workflow for the chitinase activity assay using the DNS method.
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Data Analysis and Calculations

o Corrected Absorbance: Calculate the net absorbance due to enzymatic activity.

o Corrected Absorbance = Absorbance (Test) - Absorbance (Enzyme Blank) - Absorbance
(Substrate Blank)

o Determine Amount of Reducing Sugar: Using the equation of the line from your NAG
standard curve (y = mx + ¢, where y is absorbance and x is concentration), calculate the
concentration of reducing sugar produced in the assay.

o Concentration of NAG (mg/mL) = (Corrected Absorbance - c) / m

o Calculate Enzyme Activity: One unit (U) of chitinase activity is typically defined as the
amount of enzyme that releases 1 umol of N-acetyl-D-glucosamine per minute under the
specified assay conditions.

o Step A: Calculate the total mass (mg) of NAG produced in the reaction mixture (initial
volume was 2 mL: 1 mL enzyme + 1 mL substrate).

= Mass of NAG (mg) = Concentration of NAG (mg/mL) x 2 mL

o Step B: Convert the mass of NAG to micromoles (umol). (Molecular weight of NAG =
221.21 g/mol or mg/pmol).

= umol of NAG = (Mass of NAG in mg) / 0.22121 mg/umol
o Step C: Calculate the activity in U/mL of the original enzyme solution.

s Enzyme Activity (U/mL) = (umol of NAG) / (Incubation Time (min) x Volume of Enzyme
(mL) x Dilution Factor)

Table 2: Example Calculation of Chitinase Activity

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1577495?utm_src=pdf-body
https://www.benchchem.com/product/b1577495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Parameter Value Unit Notes
Absorbance (Test) 0.850 A540
Absorbance (Enzyme

0.050 A540
Blank)
Absorbance

0.100 A540
(Substrate Blank)
Corrected Absorbance  0.700 A540 0.850 - 0.050 - 0.100
Standard Curve From Table 1 data

) y = 1.525x
Equation (c=0)
NAG Concentration 0.459 mg/mL 0.700/1.525
Total NAG Produced 0.918 mg 0.459 mg/mL * 2 mL
0.918 mg/ 0.22121
Total NAG Produced 4.15 pmol
mg/pmol

Incubation Time 30 min
Volume of Enzyme

1.0 mL
Used
Enzyme Dilution ] )

1 (if undiluted)
Factor
Enzyme Activity 0.138 U/mL 415/(30*1.0*1)

Applications and Considerations

» High-Throughput Screening: The DNS assay can be adapted for a 96-well microplate format,
enabling the rapid screening of large numbers of microbial colonies for chitinase production
or for testing libraries of compounds for inhibitory activity.[11][12]

e Enzyme Characterization: This assay is fundamental for determining the biochemical
properties of a chitinase, such as its optimal pH, temperature, and kinetic parameters (Km
and Vmax).[10]
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e Drug Development: It serves as a primary assay for screening potential antifungal agents
that target chitinase activity, which is essential for fungal cell wall integrity.[5]

Limitations:

o Specificity: The DNS reagent reacts with any reducing sugar present in the sample, not just
NAG.[7] Therefore, crude enzyme preparations containing other carbohydrases or reducing
agents may lead to an overestimation of activity.

e Sensitivity: Compared to fluorometric or HPLC-based methods, the DNS assay is less
sensitive.[13][14]

« Interference: The assay can be affected by certain buffers and compounds present in the
reaction mixture. It is crucial to run appropriate blanks to correct for this.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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